molecular formula C11H13N3O3 B2689510 Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid CAS No. 1965826-19-0

Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid

Cat. No.: B2689510
CAS No.: 1965826-19-0
M. Wt: 235.243
InChI Key: WPXBWUZWWVUITK-JGVFFNPUSA-N
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Description

Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a cyclopentane ring substituted with a pyrimidinylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the desired substituents.

    Introduction of the Pyrimidinylcarbamoyl Group: This step involves the reaction of the cyclopentane derivative with a pyrimidine derivative under conditions that facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other cyclopentane derivatives, pyrimidine-containing compounds, carbamoyl-substituted molecules.

    Uniqueness: The specific combination of the cyclopentane ring, pyrimidinylcarbamoyl group, and carboxylic acid group may confer unique properties such as enhanced stability, reactivity, or biological activity.

Properties

IUPAC Name

(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-9(14-11-12-4-1-5-13-11)7-2-3-8(6-7)10(16)17/h1,4-5,7-8H,2-3,6H2,(H,16,17)(H,12,13,14,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXBWUZWWVUITK-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)NC2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)NC2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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